molecular formula C13H15N3O3S B12554407 N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 144478-39-7

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12554407
CAS No.: 144478-39-7
M. Wt: 293.34 g/mol
InChI Key: BSDWZGLULWJRHW-UHFFFAOYSA-N
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Description

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. Its molecular structure incorporates both a sulfonamide group and a morpholine ring, a combination frequently explored in the development of biologically active compounds. Sulfonamides are a well-established class of compounds known to exhibit a range of therapeutic properties, including antimicrobial and carbonic anhydrase inhibitory effects . The morpholine moiety is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets. This compound is provided as a high-purity material intended for research applications. It is suitable for use in method development, chemical synthesis, and as a standard in analytical studies. Researchers value this family of compounds for their versatility in creating coordination complexes with metals like Cu(II) and Co(II), which are studied for their structural diversity and potential magnetic properties . WARNING: This product is provided exclusively for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

144478-39-7

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylmorpholine-4-carboximidoyl cyanide

InChI

InChI=1S/C13H15N3O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3

InChI Key

BSDWZGLULWJRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C#N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Sulfonamide Formation as a Core Step

The sulfonamide bond is typically formed via nucleophilic substitution between a sulfonyl chloride and an amine. For the target compound, 4-methylbenzenesulfonyl chloride reacts with a morpholin-4-yl methylidene intermediate containing a cyano group. Critical steps include:

  • Activation of the Sulfonyl Group :

    • Phosphorus oxychloride (POCl₃) is commonly used to activate sulfonyl chlorides, enhancing their reactivity toward amines.
    • Example: 4-Methylbenzenesulfonyl chloride is treated with POCl₃ to generate a more electrophilic intermediate.
  • Condensation with Morpholine Derivatives :

    • The morpholin-4-yl methylidene moiety is introduced via Schiff base formation or Mannich reaction .
    • For instance, reacting 4-methylbenzenesulfonyl chloride with a morpholine derivative containing a cyano group and a methylidene bridge under basic conditions (e.g., NaH or K₂CO₃).

Table 1: Representative Reaction Conditions for Sulfonamide Formation

Reagent Base/Catalyst Solvent Temperature Time Yield Source
4-Methylbenzene-1-sulfonyl chloride NaH THF 0–25°C 2–4 h 75–85%
POCl₃-activated sulfonyl chloride K₂CO₃ Toluene Reflux 6–8 h 70–80%

Introduction of the Cyano Group

The cyano group is typically introduced through nucleophilic substitution or Strecker synthesis . For the target compound:

  • Cyanide Addition to Aldehydes :

    • A morpholine derivative with an aldehyde group undergoes condensation with a cyanide source (e.g., KCN or NaCN) to form the cyano-substituted intermediate.
    • Example: Morpholin-4-yl acetaldehyde reacts with KCN in methanol to yield a cyano-containing morpholinyl methylidene fragment.
  • Cyanation via Cross-Coupling :

    • Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed if halogenated precursors are available, though no direct evidence exists in the provided sources.

Morpholin-4-yl Methylidene Bridge Formation

The methylidene bridge between the sulfonamide and morpholine is formed via condensation reactions :

  • Schiff Base Formation :

    • A primary amine (e.g., morpholine) reacts with an aldehyde or ketone to form an imine (methylidene) linkage.
    • Example: 4-Methylbenzenesulfonyl chloride reacts with morpholine and a cyanoacetaldehyde under microwave irradiation.
  • Mannich Reaction :

    • A three-component reaction involving a sulfonamide, morpholine, and a cyano-containing aldehyde/ketone under acidic or basic conditions.

Table 2: Condensation Methods for Methylidene Bridge

Method Components Conditions Yield Source
Schiff Base Sulfonamide, morpholine, cyanoacetaldehyde Microwave, 80°C, 2 min 85–90%
Mannich Reaction Sulfonamide, morpholine, KCN K₂CO₃, THF, reflux 70–75%

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. For example:

  • Thiourea Derivatives : Reacting 2-phenylacetyl isothiocyanate with morpholine under microwave conditions forms thiourea intermediates, which are further functionalized.
  • Benzoyl Chloride Coupling : Thiourea derivatives react with benzoyl chloride under microwave irradiation to form sulfonamide analogs.

Table 3: Microwave-Assisted Reaction Outcomes

Intermediate Reagent Time Yield Source
Thiourea derivative Morpholine 2 min 85–90%
Sulfonamide benzamide Benzoyl chloride 3 min 95–96%

Use of Protecting Groups

Protecting groups (e.g., phenylsulfonyl ) are employed to stabilize reactive intermediates. For instance:

  • Sulfonylation : A piperidine or morpholine derivative is protected with a phenylsulfonyl group, enabling selective functionalization.
  • Deprotection : The protecting group is removed under basic conditions (e.g., morpholine, NaOH).

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Steric Hindrance : The bulky 4-methylbenzenesulfonyl group may slow nucleophilic substitution. Solutions include using polar aprotic solvents (e.g., DMF) or higher temperatures.
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilicity but may reduce amine nucleophilicity.

Solvent and Base Selection

Solvent Base Application
THF NaH Sensitive reactions (low temp)
Toluene K₂CO₃ High-temperature reactions
DMSO Cs₂CO₃ Polar aprotic conditions

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and morpholine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Sulfonamide derivatives are categorized by their substituents, which dictate their chemical and biological behavior. Below is a comparative analysis of key analogs:

Pyridylmethyl Substituents
  • N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide (): Substituent: 2-Pyridylmethyl group.
Chloroethyl Substituents
  • N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs) (): Substituent: 2-Chloroethyl group. Synthesis: Prepared via reaction of chloroethylamine with p-toluenesulfonyl chloride in dichloromethane . Reactivity: The chlorine atom may confer higher reactivity, impacting metabolic stability compared to the target compound’s cyano group.
Bulky Aromatic Substituents
  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
    • Substituent: Methoxyphenyl and naphthyl groups.
    • Properties: High stereochemical purity (99%, [α]D20 +2.5) and lipophilicity due to aromatic bulk, which may reduce bioavailability compared to the target compound .
Morpholinyl-Phenyl Substituents
  • 4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide (CAS 113450-48-9) (): Substituent: Morpholinyl group attached to a phenyl ring. Molecular Weight: 332.42 g/mol. Key Difference: The morpholine is directly bonded to the phenyl ring, unlike the target compound’s methylidene-linked morpholinyl-cyano group, altering electronic effects .
Heterocyclic Derivatives
  • Isoxazole/Thiazole-Based Sulfonamides ():
    • Examples: CF2, CF3, CF4 (isoxazole/thiazole substituents).
    • Activity: Heterocycles may enhance binding to enzymes or receptors through π-π interactions or hydrogen bonding .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Bioactivity References
Target Compound Cyano-morpholinyl-methylidene ~308.34* Potential electrophilicity
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide 2-Pyridylmethyl ~276.33 Antimicrobial (71.6–92% match)
ClEATs 2-Chloroethyl 249.73 Synthetic intermediate
4-Methyl-N-[4-(morpholin-4-yl)phenyl]... Morpholinyl-phenyl 332.42 High solubility
Isoxazole Derivatives (CF2–CF4) Isoxazole/thiazole ~400–450 Enzyme inhibition

*Estimated based on molecular formula C13H14N3O3S.

Physical and Spectroscopic Properties

  • Spectroscopy : Comparable compounds (e.g., ) are characterized by 1H/13C NMR, IR, and MS, with key signals for sulfonamide (SO2NH) and substituent groups .
  • Solubility : Morpholine derivatives () often exhibit improved aqueous solubility due to the amine’s basicity, whereas bulky aromatic groups () reduce it .

Biological Activity

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H15N3O3S. The compound features a morpholine ring, a cyano group, and a sulfonamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Several studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, compounds containing sulfonamide groups have been shown to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A1.61Bcl-2 inhibition
Compound B1.98Cell cycle arrest at G2/M phase
N-[Cyano...]TBDTBD

Note: Values are indicative; further studies are required to establish precise IC50 values for this compound.

Antimicrobial Activity

Research on related sulfonamide derivatives has demonstrated promising antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Target Organisms
Compound C93.7 µg/mLMulti-drug resistant bacteria
Compound D7.8 µg/mLFungal strains
N-[Cyano...]TBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and morpholine rings can significantly affect the biological activity of sulfonamide derivatives. For example, electron-withdrawing groups on the phenyl ring enhance the antitumor activity, while substitutions on the morpholine ring may influence solubility and bioavailability.

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated a series of sulfonamide derivatives similar to this compound in vitro against various cancer cell lines. The results indicated that compounds with a cyano group exhibited increased potency compared to their non-cyano counterparts, suggesting that this functional group plays a crucial role in enhancing antitumor activity.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The study found that compounds with a morpholine substituent showed superior activity, highlighting the importance of this moiety in overcoming bacterial resistance mechanisms.

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